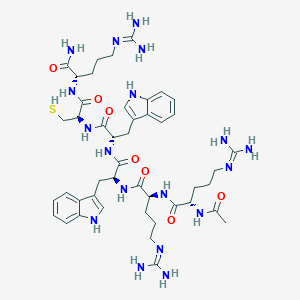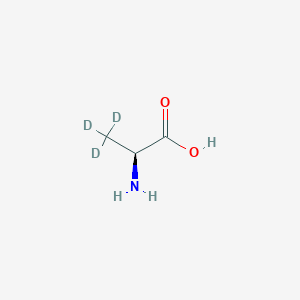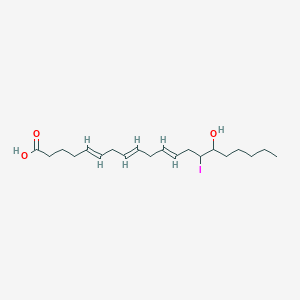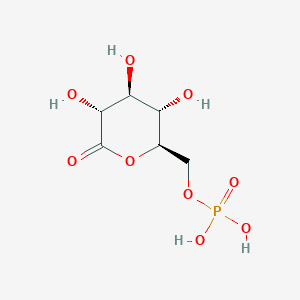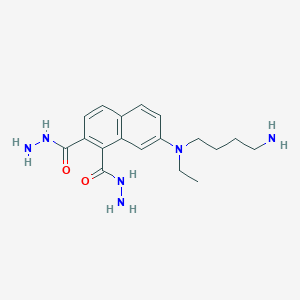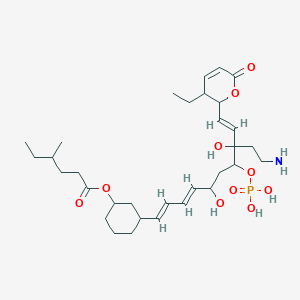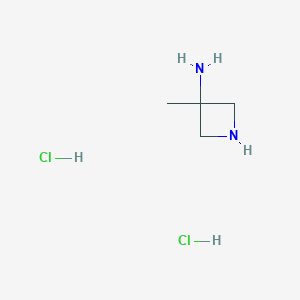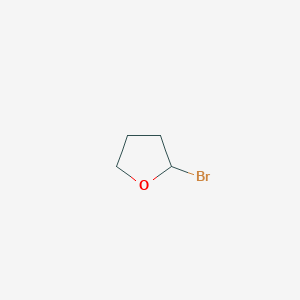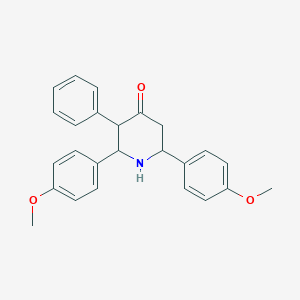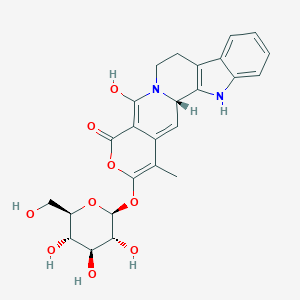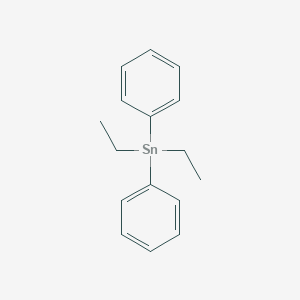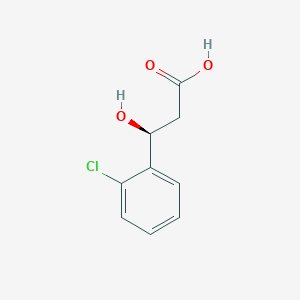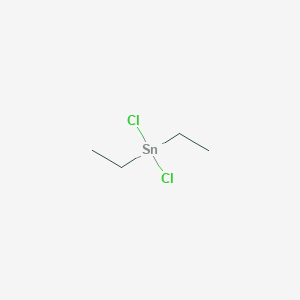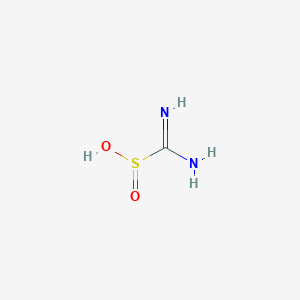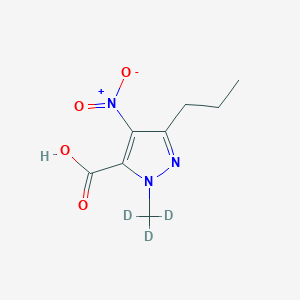
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid (NTMTB) is a chemical compound that has gained attention in scientific research due to its potential as a useful tool for studying certain biological processes. In
Mecanismo De Acción
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid inhibits PRMT5 by binding to the enzyme's active site. This prevents the enzyme from carrying out its normal function of adding methyl groups to arginine residues on proteins. As a result, the activity of PRMT5 is reduced, leading to downstream effects on biological processes that depend on its activity.
Biochemical and Physiological Effects:
The inhibition of PRMT5 by 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been shown to have various effects on cellular processes. For example, it has been found to reduce the proliferation of cancer cells, suggesting that PRMT5 may play a role in cancer development. Additionally, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been shown to promote the differentiation of certain types of cells, indicating that PRMT5 may be involved in this process as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid in lab experiments is its specificity for PRMT5. This allows researchers to investigate the function of this enzyme without affecting other enzymes or cellular processes. Additionally, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid is a reversible inhibitor, which means that its effects on PRMT5 can be easily reversed by removing the compound from the system.
However, there are also limitations to using 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid in lab experiments. For example, its potency as an inhibitor may vary depending on the specific experimental conditions. Additionally, the compound may have off-target effects on other proteins or cellular processes, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid and its effects on PRMT5. One area of interest is the role of PRMT5 in cancer development, and whether 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid or other PRMT5 inhibitors could be used as potential cancer therapies. Additionally, researchers may investigate the effects of PRMT5 inhibition on other cellular processes, such as immune function or tissue regeneration. Finally, the development of more potent and specific PRMT5 inhibitors could lead to further insights into the function of this enzyme and its role in biological processes.
Métodos De Síntesis
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can be synthesized by reacting 4-nitro-5-propyl-2-pyrazolecarboxylic acid with trideuteriomethyl iodide and triethylamine in acetonitrile. The resulting compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been used in scientific research as a tool for studying the activity of certain enzymes. Specifically, it has been found to inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a role in various biological processes such as gene expression and cell differentiation. By inhibiting PRMT5, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can be used to investigate the function of this enzyme and its role in these processes.
Propiedades
IUPAC Name |
4-nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORSNBMYCLGIE-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=N1)CCC)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

